Norbuprenorphine
描述
诺布普伦诺芬是阿片类药物调节剂布prenorphine的主要活性代谢产物。 它以与多种阿片类受体相互作用而闻名,包括μ-阿片受体、δ-阿片受体和nociceptin受体,在这些受体上它充当完全激动剂,以及κ-阿片受体,在这些受体上它充当部分激动剂 。 与布prenorphine不同,诺布普伦诺芬产生明显的呼吸抑制,但几乎没有镇痛作用 .
作用机制
诺布普伦诺芬通过与中枢神经系统中的阿片类受体结合来发挥作用。它在μ-阿片受体、δ-阿片受体和nociceptin受体上充当完全激动剂,在κ-阿片受体上充当部分激动剂。 这种结合会导致细胞内信号通路的激活,导致各种生理效应,包括呼吸抑制和疼痛感知的调节 .
类似化合物:
布prenorphine: 母体化合物,它是μ-阿片受体上的部分激动剂,与诺布普伦诺芬相比,它具有更高的亲和力但更低的内在活性。
诺氧吗啡: 另一种阿片类代谢产物,具有相似的受体相互作用,但药代动力学特性不同。
洛哌丁胺: 一种阿片类受体激动剂,其对中枢神经系统的穿透性有限。
独特性: 诺布普伦诺芬的独特性在于其对阿片类受体的高亲和力,以及其能够产生显著的呼吸抑制而不产生明显的镇痛作用。 这将它与布prenorphine区分开来,布prenorphine具有更平衡的镇痛和呼吸作用 .
生化分析
Biochemical Properties
Norbuprenorphine interacts with several opioid receptors, including the μ-opioid, δ-opioid, and nociceptin receptors as a full agonist, and the κ-opioid receptor as a partial agonist . These interactions are crucial for its role in biochemical reactions. This compound has been found to be a high-affinity substrate for P-glycoprotein, which limits its penetration across the blood-brain barrier . This property significantly influences its pharmacokinetics and pharmacodynamics.
Cellular Effects
This compound affects various types of cells and cellular processes. In rats, it produces marked respiratory depression but with very little antinociceptive effect . This is attributed to its limited blood-brain barrier penetration. This compound influences cell signaling pathways by binding to opioid receptors, which can alter gene expression and cellular metabolism. The compound’s interaction with P-glycoprotein also affects its cellular distribution and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to opioid receptors. It acts as a full agonist at the μ-opioid, δ-opioid, and nociceptin receptors, and as a partial agonist at the κ-opioid receptor . These binding interactions lead to the activation or inhibition of various downstream signaling pathways. This compound’s high affinity for P-glycoprotein also plays a role in its limited central nervous system effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is metabolized primarily by hepatic cytochrome P450 3A4 to its active form . This compound and its metabolites can be detected in urine for 2 to 4 days, and possibly longer in chronic users . The stability and degradation of this compound in laboratory settings are influenced by its interactions with various enzymes and transport proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound causes dose-dependent respiratory depression and is significantly more potent than buprenorphine . High doses of this compound can lead to severe respiratory depression, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is primarily metabolized through N-dealkylation by cytochrome P450 enzymes, mainly CYP3A4, to form this compound . Both this compound and buprenorphine undergo glucuronidation by UDP-glucuronosyl transferases to form this compound-3-glucuronide . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transport proteins such as P-glycoprotein . This interaction limits its penetration across the blood-brain barrier, affecting its central nervous system activity. This compound’s distribution is also influenced by its binding to various plasma proteins and its subsequent localization in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with transport proteins and its metabolic processing. This compound is primarily localized in the liver, where it undergoes extensive metabolism . Its activity and function are affected by its limited penetration into the central nervous system, which is mediated by P-glycoprotein .
准备方法
合成路线和反应条件: 诺布普伦诺芬的合成通常涉及布prenorphine的去甲基化。该过程可以使用多种试剂和条件来实现,例如:
氢化: 在钯催化剂存在下使用氢气。
氧化: 使用氧化剂,如高锰酸钾或三氧化铬。
工业生产方法: 在工业环境中,诺布普伦诺芬的生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。该过程通常包括:
固相萃取: 分离和纯化化合物。
液相色谱: 用于进一步纯化和质量控制.
化学反应分析
反应类型: 诺布普伦诺芬会发生多种化学反应,包括:
氧化: 转化为诺布普伦诺芬-3-葡萄糖醛酸。
还原: 将酮基还原为仲醇。
取代: 氮原子上的亲核取代反应。
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
溶剂: 甲醇,乙腈,水。
主要生成产物:
诺布普伦诺芬-3-葡萄糖醛酸: 通过葡萄糖醛酸化形成。
仲醇: 通过还原反应形成.
科学研究应用
诺布普伦诺芬在科学研究中具有广泛的应用,包括:
化学: 用作分析化学中布prenorphine及其代谢产物定量的参考标准。
生物学: 研究其对各种生物系统的影响,特别是它与阿片类受体的相互作用。
医学: 研究其潜在的治疗应用和副作用,特别是在阿片类药物使用障碍的背景下。
相似化合物的比较
Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and has a higher affinity but lower intrinsic activity compared to norbuprenorphine.
Noroxymorphone: Another opioid metabolite with similar receptor interactions but different pharmacokinetic properties.
Loperamide: An opioid receptor agonist with limited central nervous system penetration.
Uniqueness: this compound is unique due to its high affinity for opioid receptors and its ability to produce significant respiratory depression without substantial antinociceptive effects. This distinguishes it from buprenorphine, which has a more balanced profile of analgesia and respiratory effects .
属性
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLLRBMGQRFTN-IOMBULRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891436 | |
Record name | Norbuprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-23-8 | |
Record name | Norbuprenorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78715-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbuprenorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078715238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norbuprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORBUPRENORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for norbuprenorphine's analgesic effects?
A1: this compound exerts its analgesic effects by acting as a potent agonist at μ-opioid receptors. [, , , ] It demonstrates a high affinity for these receptors, leading to downstream signaling cascades that ultimately inhibit pain transmission in the central nervous system. []
Q2: How does this compound's activity at different opioid receptors contribute to its overall pharmacological profile?
A2: While its primary action is at μ-opioid receptors, this compound also exhibits affinity for κ-opioid receptors and nociceptin receptors. [] This broader receptor binding profile contributes to its complex pharmacological activity, which includes analgesia, respiratory depression, and sedation. [, , ]
Q3: How does this compound's pharmacological profile differ from that of its parent compound, buprenorphine?
A3: Unlike buprenorphine, which displays ceiling effects for analgesia and respiratory depression, this compound acts as a full agonist at μ-opioid receptors, potentially leading to more pronounced respiratory depressant effects. [, , ]
Q4: Why is understanding the pharmacokinetic profile of this compound crucial in the context of buprenorphine administration?
A4: Chronic dosing of sublingually administered buprenorphine can lead to higher plasma concentrations of this compound compared to buprenorphine itself. [] This is important as the differences in exposure to this compound, a full μ-opioid agonist, might contribute to side effects like opioid-induced constipation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C24H27NO4. Its molecular weight is 393.47 g/mol.
Q6: How is this compound metabolized in the human body?
A6: this compound is primarily metabolized via glucuronidation in the liver, forming this compound-3-glucuronide (N-3-G). [, , , ] This conjugation reaction significantly contributes to its clearance from the body.
Q7: What is the significance of the enterohepatic circulation of buprenorphine in relation to this compound exposure?
A7: Studies indicate that buprenorphine undergoes enterohepatic circulation in humans, leading to delayed fecal excretion of buprenorphine and its metabolites, including this compound. [] This process can potentially prolong this compound exposure in the body.
Q8: What is the role of P-glycoprotein (P-gp) in influencing this compound's central nervous system effects?
A8: this compound is a substrate for the efflux transporter P-glycoprotein, which restricts its passage across the blood-brain barrier. [, , ] Inhibition or genetic deletion of P-gp results in increased brain exposure to this compound, potentially leading to enhanced respiratory depression. []
Q9: Why is the buprenorphine to this compound ratio (B/NB) in biological samples clinically relevant?
A9: The B/NB ratio in biological matrices like blood and hair can offer insights into the timing of buprenorphine administration. [, ] Higher ratios might indicate more recent use and potentially a greater risk of impairment, particularly relevant in driving under the influence of drugs (DUID) cases. []
Q10: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?
A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for quantifying this compound in various biological matrices, including urine, hair, and plasma. [, , , , , , , ]
Q11: Why is sample preparation, particularly enzymatic hydrolysis, crucial in the analysis of this compound in urine?
A11: this compound primarily exists as glucuronide conjugates in urine. [, , ] Therefore, enzymatic hydrolysis using β-glucuronidase is a critical step in sample preparation to cleave these conjugates and enable accurate quantification of free this compound. [, , ]
Q12: What are the limitations of immunoassays in detecting this compound, and how can these limitations be addressed?
A12: Immunoassays, while commonly used for screening, may lack specificity and sensitivity for this compound, particularly at low concentrations. [, ] This can be addressed by using confirmatory techniques like GC-MS or LC-MS/MS, which offer higher analytical specificity and sensitivity. [, ]
Q13: How does the duration of maternal buprenorphine treatment during pregnancy correlate with neonatal outcomes?
A13: Research suggests a positive correlation between the duration of maternal buprenorphine therapy and umbilical cord tissue concentrations of this compound. [] Longer exposure to buprenorphine is also associated with increased severity and longer treatment duration for Neonatal Opioid Withdrawal Syndrome (NOWS). []
Q14: What insights can umbilical cord tissue (UCT) concentrations of buprenorphine and this compound provide in the context of NOWS?
A14: UCT concentrations of buprenorphine and this compound serve as valuable markers of fetal exposure to these opioids in utero. [] They can potentially be used to predict NOWS severity and guide clinical management of neonates born to mothers undergoing buprenorphine maintenance therapy. []
Q15: What are the potential clinical implications of this compound's affinity for the nociceptin receptor?
A15: While the full implications are still being investigated, this compound's interaction with the nociceptin receptor, also known as the ORL-1 receptor, might play a role in its complex pharmacological profile, including potential effects on pain modulation, reward pathways, and stress responses. []
Q16: How does the co-administration of drugs that induce or inhibit cytochrome P450 enzymes potentially impact this compound levels?
A16: Buprenorphine, the parent drug of this compound, is metabolized by specific cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. [] Concurrent use of drugs that induce or inhibit these enzymes could alter buprenorphine metabolism, potentially influencing this compound formation and clearance. [, ]
Q17: How can quantitative urine testing for buprenorphine and this compound aid in monitoring patient compliance during treatment for opioid use disorder?
A18: Monitoring urine concentrations of both buprenorphine and this compound can offer valuable insights into patient compliance with prescribed buprenorphine therapy. [, , ] Unexpectedly low or absent this compound levels, especially in the presence of high buprenorphine levels, might indicate attempts to manipulate urine samples. [, ]
Q18: How can the this compound-to-buprenorphine ratio (N:B ratio) in urine be used to identify potential urine tampering?
A19: An abnormally low N:B ratio, particularly below 0.02, can raise suspicions of urine tampering, such as the direct addition of buprenorphine to the sample. [] This is because direct addition would result in a disproportionately high concentration of buprenorphine compared to its naturally occurring metabolite, this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。